molecular formula C14H17N3O3S B6932601 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide

Cat. No.: B6932601
M. Wt: 307.37 g/mol
InChI Key: NKRZSLPXLMFFJF-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide is a complex organic compound that features a thiazolidine ring and an indolizine moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14(12-10-13-4-1-2-6-16(13)11-12)15-5-8-17-7-3-9-21(17,19)20/h1-2,4,6,10-11H,3,5,7-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZSLPXLMFFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired thiazolidine structure .

Industrial Production Methods

the principles of green chemistry, such as atom economy, cleaner reaction profiles, and catalyst recovery, are often employed to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indolizine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indolizine moiety .

Scientific Research Applications

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. The indolizine moiety can bind to DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]indolizine-2-carboxamide is unique due to the combination of the thiazolidine and indolizine structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications .

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